1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
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Description
1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a useful research compound. Its molecular formula is C18H20ClN7OS and its molecular weight is 417.92. The purity is usually 95%.
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Mechanism of Action
Piperazine derivatives
The piperazine moiety is a common feature in many pharmaceuticals and biologically active compounds . Piperazine derivatives have been found to exhibit a wide range of pharmacological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Triazolopyrimidines
Triazolopyrimidines are another class of compounds that have been associated with various biological activities. They have been found to exhibit antiviral, anti-inflammatory, and anticancer activities among others .
Biochemical pathways
Without specific information on the compound, it’s difficult to predict the exact biochemical pathways it might affect. Based on the known activities of similar compounds, it could potentially interact with pathways involved in inflammation, viral replication, cancer progression, and more .
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN7OS/c1-2-26-17-16(22-23-26)18(21-12-20-17)28-11-15(27)25-9-7-24(8-10-25)14-5-3-13(19)4-6-14/h3-6,12H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQPHEWQJBXRIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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